2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol
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Overview
Description
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol is a chemical compound with the molecular formula C10H15N5O. It is known for its unique structure, which includes a purine base attached to a butane diol chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol typically involves the reaction of a purine derivative with a butane diol precursor. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-methyl-4-aminobutane-1,2-diol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane diol chain can be oxidized to form carbonyl compounds.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino group attached to the purine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the butane diol chain.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of N-substituted purine derivatives.
Scientific Research Applications
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol involves its interaction with specific molecular targets. The purine moiety allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis or enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[(1H-purin-6-yl)amino]but-2-en-1-ol
- (2S)-2-Methyl-4-[(1H-purin-6-ylamino)-1-butanol]
Uniqueness
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
23377-06-2 |
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Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butane-1,2-diol |
InChI |
InChI=1S/C10H15N5O2/c1-10(17,4-16)2-3-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16-17H,2-4H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
YDMIQQOLXNRFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=NC=NC2=C1NC=N2)(CO)O |
Origin of Product |
United States |
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